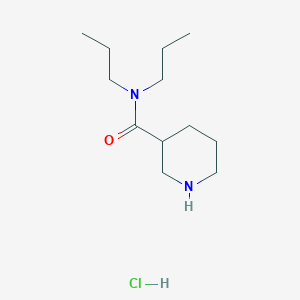
N,N-Dipropyl-3-piperidinecarboxamide hydrochloride
Vue d'ensemble
Description
“N,N-Dipropyl-3-piperidinecarboxamide hydrochloride” is a chemical compound with the molecular formula C12H25ClN2O . It is used in scientific research and is known for its complex structure.
Molecular Structure Analysis
The molecular structure of “N,N-Dipropyl-3-piperidinecarboxamide hydrochloride” consists of 12 carbon atoms, 25 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The specific structure details are not provided in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “N,N-Dipropyl-3-piperidinecarboxamide hydrochloride” include its molecular structure and formula . Detailed properties such as melting point, boiling point, solubility, etc., are not provided in the searched resources.Applications De Recherche Scientifique
Environmental Applications
Research into nanofiltration membranes, which are crucial for water treatment, has seen the incorporation of piperazine-based compounds for enhancing membrane performance. Senlin Shao et al. (2022) have highlighted the development of crumpled polyamide layers in nanofiltration (NF) membranes, where piperazine derivatives play a key role. These membranes are notable for their improved water permeance, selectivity, and antifouling capabilities, underscoring the environmental applications of piperazine-based compounds in water purification and reuse (Shao et al., 2022).
Chemical Synthesis and Material Science
In the realm of chemical synthesis, piperazine derivatives are pivotal in creating structurally diverse N-heterocycles, which are fundamental in pharmaceuticals, agrochemicals, and material science. R. Philip et al. (2020) discussed the significance of tert-butanesulfinamide mediated asymmetric synthesis of N-heterocycles via sulfinimines, showcasing the versatility of piperazine derivatives in synthesizing complex molecular architectures. This methodology opens doors to new natural products and therapeutically relevant compounds, emphasizing the broad utility of piperazine structures in drug discovery and material science (Philip et al., 2020).
Biomedical Research
In biomedical research, piperazine derivatives have shown potential in various therapeutic areas. For instance, the exploration of novel agents that can mitigate chemotherapy-induced diarrhea has brought attention to piperazine structures. Xiaoxia Yang et al. (2005) reviewed potential inhibitors of chemotherapy-induced diarrhea, where the modulation of specific receptors by piperazine derivatives could offer new therapeutic strategies. This underscores the importance of piperazine compounds in developing side effect management therapies for cancer patients (Yang et al., 2005).
Propriétés
IUPAC Name |
N,N-dipropylpiperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.ClH/c1-3-8-14(9-4-2)12(15)11-6-5-7-13-10-11;/h11,13H,3-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRJXNRQCRIJQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dipropyl-3-piperidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1464959.png)
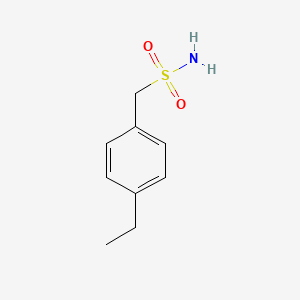

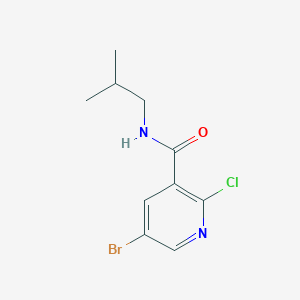
![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-ol](/img/structure/B1464966.png)

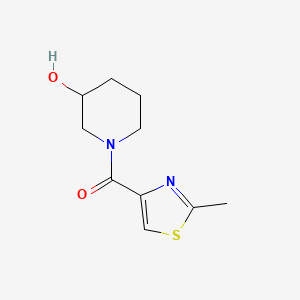
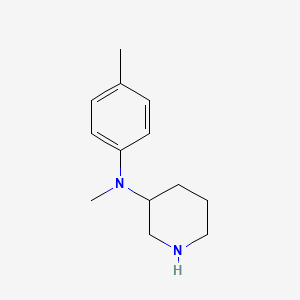
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1464973.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1464975.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1464976.png)
![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464978.png)
![[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464979.png)
![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464980.png)